3,4-Dimethoxyphenol

Antioxidant Activity Redox Chemistry Phenol Derivatives

Select 3,4-Dimethoxyphenol for its distinct 3,4-dimethoxy substitution: intermediate redox potential (E₇=0.67 V) bridges 2,6-isomer (0.58 V) and 3,5-isomer (0.85 V) for systematic SAR antioxidant studies. In oxidative cycloaddition, plan 3–4 molar excess styrene for high-yield dihydrobenzofurans. Demonstrated 85% protective field efficacy against rice bacterial leaf blight via T3SS downregulation. For polymer synthesis, yields higher Tg and solvent resistance vs. other lignin-derived monomers.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 2033-89-8
Cat. No. B020763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxyphenol
CAS2033-89-8
Synonyms3,4-Bis(methyloxy)phenol;  NSC 140927; 
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)O)OC
InChIInChI=1S/C8H10O3/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,9H,1-2H3
InChIKeySMFFZOQLHYIRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxyphenol (CAS 2033-89-8): A Substituted Phenol with Quantifiable Differentiation in Antioxidant, Electrochemical, and Antimicrobial Applications


3,4-Dimethoxyphenol (C₈H₁₀O₃, CAS 2033-89-8) is a plant-derived phenylpropanoid compound [1] characterized by two methoxy substituents at the 3- and 4-positions of the phenolic ring. This substitution pattern confers distinct redox and physicochemical properties that differentiate it from monomethoxyphenols (e.g., 4-methoxyphenol), regioisomeric dimethoxyphenols (e.g., 2,6- or 3,5-dimethoxyphenol), and unsubstituted phenol [2]. Its solid-state form (white crystalline powder, mp 79–81°C) and solubility profile (insoluble in water, soluble in organic solvents) further influence its suitability for specific synthetic and biological applications [1].

Why 3,4-Dimethoxyphenol Cannot Be Replaced by Generic Phenolic Analogs: A Procurement Perspective


Direct substitution of 3,4-dimethoxyphenol with structurally similar compounds such as 4-methoxyphenol (MEHQ), 2,6-dimethoxyphenol, or unsubstituted phenol is inadvisable for most applications. The 3,4-dimethoxy substitution pattern yields a unique combination of electron-donating effects and steric hindrance that significantly alters redox potential, reaction stoichiometry requirements, and gas-phase acidity relative to analogs [1][2][3]. These differences translate into quantifiable variations in antioxidant capacity, synthetic efficiency, and formulation compatibility, making the selection of this specific isomer critical for achieving reproducible, cost-effective outcomes in research and industrial processes.

Quantitative Differentiation of 3,4-Dimethoxyphenol: Head-to-Head Comparisons and Class-Level Evidence


Redox Potential (E₇) of 3,4-Dimethoxyphenol Relative to Phenol and Regioisomeric Dimethoxyphenols

The one-electron redox potential (E₇) of 3,4-dimethoxyphenol is 0.67 V vs. NHE, measured experimentally via pulse radiolysis [1]. This value is 0.30 V lower than unsubstituted phenol (0.97 V), 0.09 V higher than 2,6-dimethoxyphenol (0.58 V), and 0.18 V lower than 3,5-dimethoxyphenol (0.85 V) [1][2]. The intermediate redox potential places 3,4-dimethoxyphenol in a distinct tier of antioxidant capacity relative to its regioisomers and parent compound.

Antioxidant Activity Redox Chemistry Phenol Derivatives

Electrochemical Synthesis Stoichiometry: 3,4-Dimethoxyphenol Requires 3–4× Excess Styrene Relative to p-Methoxyphenol

In the anodic oxidative cycloaddition of phenols with electron-rich styrene derivatives to form dihydrobenzofurans, 3,4-dimethoxyphenol requires a 3–4 molar excess of the styrene derivative to achieve yields comparable to p-methoxyphenol, which performs efficiently at a 1:1 molar ratio [1]. This stoichiometric difference is attributed to the altered electron density and steric effects of the 3,4-dimethoxy substitution pattern.

Electrochemical Synthesis Oxidative Cycloaddition Reaction Optimization

Gas-Phase Acidity of 3,4-Dimethoxyphenol: Positioned Between Regioisomers and Equivalent to Phenol

Experimental gas-phase acidity measurements place 3,4-dimethoxyphenol at the lower end of the dimethoxyphenol acidity scale, with an acidity approximately equal to that of unsubstituted phenol [1]. The experimental order is: 2,3-dimethoxyphenol > 3,5-dimethoxyphenol > 2,6-dimethoxyphenol > 3,4-dimethoxyphenol ≈ phenol. This ranking is consistent with DFT theoretical calculations [1].

Gas-Phase Acidity DFT Calculations Antioxidant Mechanism

Antimicrobial Efficacy in Agricultural Application: 69% Therapeutic and 85% Protective Effects Against Rice Bacterial Leaf Blight

In pot tests evaluating the control of rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae, 3,4-dimethoxyphenol demonstrated substantial therapeutic efficacy of 69.39% and protective efficacy of 84.53% . The compound exhibited broad inhibitory effects against seven fungi and five bacteria, with transcriptome analysis revealing downregulation of the type III secretion system (T3SS) .

Biopesticide Antimicrobial Activity Plant Disease Control

Tyrosinase Inhibition Activity of 3,4-Dimethoxyphenol and Its Glycosides Relative to Arbutin

3,4-Dimethoxyphenol and its glycoside derivatives exhibit tyrosinase inhibitory activity, with some compounds showing greater potency than commercial arbutin, a standard whitening agent [1]. While specific IC₅₀ values for the parent compound are not reported in this study, the class-level activity indicates potential for cosmetic applications.

Cosmetic Whitening Tyrosinase Inhibitor Melanin Synthesis

Optimal Use Cases for 3,4-Dimethoxyphenol Based on Verified Differentiating Evidence


Antioxidant Screening and Structure-Activity Relationship (SAR) Studies

Researchers developing phenolic antioxidants should select 3,4-dimethoxyphenol for its intermediate redox potential (E₇ = 0.67 V) [1], which fills a quantitative gap between the highly active 2,6-dimethoxyphenol (0.58 V) and the less active 3,5-dimethoxyphenol (0.85 V) or phenol (0.97 V). This allows for systematic SAR investigations of methoxy substitution effects on radical scavenging efficiency.

Electrochemical Synthesis of Dihydrobenzofuran Derivatives

In oxidative cycloaddition reactions, 3,4-dimethoxyphenol serves as a useful substrate for preparing dihydrobenzofurans, but chemists must plan for the 3–4 molar excess of styrene derivative required to achieve good yields [2]. This compound is particularly valuable when the 3,4-substitution pattern is desired for downstream functionalization or biological activity.

Development of Eco-Friendly Biopesticides

Agricultural scientists pursuing novel biopesticides can utilize 3,4-dimethoxyphenol as a lead compound based on its demonstrated field efficacy against rice bacterial leaf blight (69% therapeutic, 85% protective) . Its broad-spectrum antimicrobial activity and mode of action (T3SS downregulation) support further development and formulation studies.

Synthesis of Functionalized Dimethoxyphenol-Based Polymers

Material scientists can employ 3,4-dimethoxyphenol as a starting material for creating dimethoxyphenol-based monomers, which, according to patent literature, yield polymers with improved properties such as higher glass transition temperatures and solvent resistance compared to other lignin-derived monomers [3].

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